Cas no 98280-55-8 (Methyl 2-Bromo-3-(dimethylamino)propanoate Hydrobromide)

Methyl 2-Bromo-3-(dimethylamino)propanoate Hydrobromide is a brominated amino acid ester derivative with applications in organic synthesis and pharmaceutical research. Its key advantages include its role as a versatile intermediate in the preparation of complex molecules, particularly those requiring functionalized propanoate frameworks. The presence of both bromo and dimethylamino groups enhances its reactivity, enabling selective modifications under controlled conditions. The hydrobromide salt form improves stability and handling. This compound is particularly useful in medicinal chemistry for the development of bioactive compounds, owing to its ability to introduce chiral centers and act as a precursor for further derivatization. Its well-defined structure ensures reproducibility in synthetic pathways.
Methyl 2-Bromo-3-(dimethylamino)propanoate Hydrobromide structure
98280-55-8 structure
Product Name:Methyl 2-Bromo-3-(dimethylamino)propanoate Hydrobromide
CAS No:98280-55-8
MF:C6H13Br2NO2
MW:290.980920553207
MDL:MFCD34597050
CID:5227007
Update Time:2026-03-07

Methyl 2-Bromo-3-(dimethylamino)propanoate Hydrobromide Chemical and Physical Properties

Names and Identifiers

    • Methyl 2-Bromo-3-(dimethylamino)propanoate Hydrobromide
    • SY290799
    • MDL: MFCD34597050
    • Inchi: 1S/C6H12BrNO2.BrH/c1-8(2)4-5(7)6(9)10-3;/h5H,4H2,1-3H3;1H
    • InChI Key: HATSXZCLOGQAIW-UHFFFAOYSA-N
    • SMILES: BrC(C(=O)OC)CN(C)C.Br

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 4
  • Complexity: 116
  • Topological Polar Surface Area: 29.5

Methyl 2-Bromo-3-(dimethylamino)propanoate Hydrobromide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1198249-5g
Methyl 2-Bromo-3-(dimethylamino)propanoate Hydrobromide
98280-55-8 95%
5g
$1320 2024-07-19
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY290799-5g
Methyl 2-Bromo-3-(dimethylamino)propanoate Hydrobromide
98280-55-8 ≥95%
5g
¥10800.00 2025-04-11
eNovation Chemicals LLC
Y1198249-5g
Methyl 2-Bromo-3-(dimethylamino)propanoate Hydrobromide
98280-55-8 95%
5g
$1320 2025-03-01
eNovation Chemicals LLC
Y1198249-5g
Methyl 2-Bromo-3-(dimethylamino)propanoate Hydrobromide
98280-55-8 95%
5g
$1320 2025-02-20

Methyl 2-Bromo-3-(dimethylamino)propanoate Hydrobromide Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:98280-55-8)Methyl 2-Bromo-3-(dimethylamino)propanoate Hydrobromide
Order Number:A1035448
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 16:56
Price ($):1354.0
Email:sales@amadischem.com

Additional information on Methyl 2-Bromo-3-(dimethylamino)propanoate Hydrobromide

Methyl 2-Bromo-3-(dimethylamino)propanoate Hydrobromide: A Comprehensive Overview

Methyl 2-Bromo-3-(dimethylamino)propanoate Hydrobromide, a compound with the CAS number 98280-55-8, is a significant molecule in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural and functional attributes, has garnered considerable attention due to its potential applications in drug development and molecular research.

The molecular structure of Methyl 2-Bromo-3-(dimethylamino)propanoate Hydrobromide consists of a propionic acid derivative substituted with a bromine atom at the second carbon and a dimethylamino group at the third carbon. The hydrobromide salt form enhances its solubility in polar solvents, making it a versatile reagent in synthetic chemistry. This structural configuration not only imparts reactivity but also opens up diverse possibilities for further functionalization, which is crucial in medicinal chemistry.

In recent years, the compound has been extensively studied for its role in the synthesis of biologically active molecules. Its brominated side chain and amine functionality make it an excellent intermediate for constructing more complex structures. For instance, researchers have leveraged this compound to develop novel heterocyclic compounds, which are known for their pharmacological properties. The dimethylamino group, in particular, is a key feature that contributes to the compound's ability to participate in various chemical reactions, including nucleophilic substitution and condensation reactions.

One of the most compelling aspects of Methyl 2-Bromo-3-(dimethylamino)propanoate Hydrobromide is its utility in the synthesis of protease inhibitors. Proteases are enzymes that play a critical role in various biological processes, and their inhibition is often a key strategy in drug design. The bromine atom at the second carbon provides a handle for further derivatization, allowing chemists to tailor the molecule's properties to target specific protease families. This has led to significant advancements in the development of drugs targeting diseases such as cancer and inflammation.

Furthermore, the hydrobromide salt form of this compound enhances its stability and shelf life, making it a reliable reagent for both academic research and industrial applications. Its high purity and well-defined structure ensure consistent results across different experiments, which is essential for reproducible scientific outcomes. This reliability has made Methyl 2-Bromo-3-(dimethylamino)propanoate Hydrobromide a staple in many synthetic laboratories.

The compound's relevance extends beyond protease inhibition. It has also been explored as a building block for developing novel antimicrobial agents. The bromine atom can be selectively modified or replaced with other functional groups to create molecules with enhanced antimicrobial properties. This adaptability underscores the compound's versatility and its potential impact on combating resistant bacterial strains.

Recent studies have highlighted the role of Methyl 2-Bromo-3-(dimethylamino)propanoate Hydrobromide in the development of kinase inhibitors. Kinases are enzymes involved in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. By incorporating this compound into drug candidates, researchers aim to disrupt aberrant signaling pathways that contribute to disease progression. The dimethylamino group's ability to form hydrogen bonds and interact with biological targets makes it an ideal moiety for designing kinase inhibitors with high specificity.

The synthesis of Methyl 2-Bromo-3-(dimethylamino)propanoate Hydrobromide involves multi-step organic transformations that showcase modern synthetic methodologies. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct complex molecular frameworks efficiently. These synthetic strategies not only highlight the compound's synthetic utility but also demonstrate the broader capabilities of modern organic chemistry.

In conclusion, Methyl 2-Bromo-3-(dimethylamino)propanoate Hydrobromide (CAS no: 98280-55-8) is a multifaceted compound with significant implications in pharmaceutical research and drug development. Its unique structural features enable diverse applications in synthesizing biologically active molecules, including protease inhibitors, antimicrobial agents, and kinase inhibitors. The hydrobromide salt form enhances its practicality by improving solubility and stability, making it an indispensable tool for chemists working on cutting-edge therapeutics.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:98280-55-8)Methyl 2-Bromo-3-(dimethylamino)propanoate Hydrobromide
A1035448
Purity:99%
Quantity:5g
Price ($):1354.0
Email